7-(benzyloxy)-6-ethyl-3-(4-fluorophenyl)-2-methyl-4H-chromen-4-one
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Overview
Description
7-(benzyloxy)-6-ethyl-3-(4-fluorophenyl)-2-methyl-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups, such as benzyloxy, ethyl, fluorophenyl, and methyl, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(benzyloxy)-6-ethyl-3-(4-fluorophenyl)-2-methyl-4H-chromen-4-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the chromen-4-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the benzyloxy group: This step often involves the use of benzyl halides in the presence of a base to form the benzyloxy ether linkage.
Ethylation and fluorophenyl substitution: These steps can be carried out using ethyl halides and fluorophenyl reagents under suitable conditions, such as the presence of a catalyst or under reflux.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
7-(benzyloxy)-6-ethyl-3-(4-fluorophenyl)-2-methyl-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives or other reduced forms.
Substitution: The benzyloxy, ethyl, and fluorophenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halides, nucleophiles, and electrophiles can be used for substitution reactions, often in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
7-(benzyloxy)-6-ethyl-3-(4-fluorophenyl)-2-methyl-4H-chromen-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7-(benzyloxy)-6-ethyl-3-(4-fluorophenyl)-2-methyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes or receptors: This can modulate the activity of these proteins, leading to various biological effects.
Interference with cellular processes: The compound may affect processes such as cell signaling, gene expression, and metabolic pathways.
Induction of oxidative stress: This can lead to cell damage or death, which may be beneficial in targeting cancer cells or pathogens.
Comparison with Similar Compounds
Similar Compounds
- 7-(benzyloxy)-6-ethyl-3-(4-chlorophenyl)-2-methyl-4H-chromen-4-one
- 7-(benzyloxy)-6-ethyl-3-(4-bromophenyl)-2-methyl-4H-chromen-4-one
- 7-(benzyloxy)-6-ethyl-3-(4-methylphenyl)-2-methyl-4H-chromen-4-one
Uniqueness
The uniqueness of 7-(benzyloxy)-6-ethyl-3-(4-fluorophenyl)-2-methyl-4H-chromen-4-one lies in the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
6-ethyl-3-(4-fluorophenyl)-2-methyl-7-phenylmethoxychromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FO3/c1-3-18-13-21-23(14-22(18)28-15-17-7-5-4-6-8-17)29-16(2)24(25(21)27)19-9-11-20(26)12-10-19/h4-14H,3,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUDVLFIPCRDRBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OCC3=CC=CC=C3)OC(=C(C2=O)C4=CC=C(C=C4)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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